3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-ethyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHXRGZGUFCXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide includes a chloro group and a tetrahydrothiophene moiety, which may influence its interaction with biological targets. The presence of the amide functional group contributes to the molecule's stability and potential bioactivity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, various derivatives of propanamide have been synthesized and evaluated for their efficacy against different microbial strains. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 3-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide | TBD | TBD |
| Benzothiazole derivatives | 6 - 12.5 | 9 - 20 |
| Other propanamide derivatives | Variable | Variable |
The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Anticancer Properties
The anticancer potential of 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide has been explored through various studies focusing on its effect on cancer cell lines. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation.
Case Study: Evaluation against Cancer Cell Lines
A study evaluated the cytotoxicity of several propanamide derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 3-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide | TBD | TBD |
| Compound A | 9.79 | >37,281 |
| Compound B | 11.52 | >22,727 |
The selectivity index is crucial as it indicates the safety profile of the compound, suggesting that it may be a viable candidate for further development.
The mechanism by which 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide exerts its biological effects likely involves interaction with specific molecular targets. The chloro group may facilitate nucleophilic substitution reactions, while the tetrahydrothiophene ring can participate in hydrophobic interactions with biological macromolecules.
Future Directions
Further studies are necessary to elucidate the precise mechanisms of action and to optimize the structure for enhanced efficacy and reduced toxicity. In vivo studies are also critical to assess the pharmacokinetics and pharmacodynamics of this compound.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Propanamide Analogs
Key Observations :
- Chloro vs.
- Heterocyclic Influence : Tetrahydrothiophene (saturated sulfur ring) may improve solubility compared to aromatic thiophene or indole rings .
- N-Substituents : Bulky groups (e.g., naphthyloxy) reduce conformational flexibility, affecting binding interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Melting Points : Aromatic analogs (e.g., indole) typically exhibit higher melting points due to π-stacking, while liquids (e.g., naphthyloxy derivative) suggest weaker intermolecular forces .
- Solubility : Tetrahydrothiophene’s saturated ring may enhance aqueous solubility compared to aromatic thiophene or indole derivatives .
Challenges :
Table 3: Reported Bioactivities of Propanamide Analogs
Inference for Target Compound :
Crystallographic and Intermolecular Interactions
Prediction for Target Compound :
- The tetrahydrothiophene ring may adopt specific conformations, with sulfur participating in non-covalent interactions (e.g., dipole-dipole) .
Preparation Methods
Preparation of 3-chloropropanoyl chloride
3-chloropropanoyl chloride is a key acylating agent in the synthesis of the target amide. Several well-documented methods exist for its preparation:
| Method | Description | Reaction Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Hydrogen chloride addition to acrylic acid followed by thionyl chloride treatment | Acrylic acid is treated with hydrogen chloride gas under controlled pressure (≤0.15 MPa) to form 3-chloropropionic acid intermediate, which is then converted to 3-chloropropanoyl chloride by dropwise addition of thionyl chloride under vacuum and heating (30–80 °C). | HCl gas addition, vacuum distillation, 30–80 °C | 90–92% yield; ≥98.5% purity | Simple equipment, cost-effective, industrially scalable |
| Catalytic reaction of acrylic acid with trichlorotoluene | Acrylic acid is mixed with a catalyst and trichlorotoluene under nitrogen atmosphere, followed by vacuum rectification to isolate 3-chloropropanoyl chloride and benzoyl chloride byproduct. | Nitrogen atmosphere, catalyst presence, vacuum distillation | ≥95% yield | Environmentally friendly, atom-economical, low cost, minimal toxic byproducts |
These methods ensure high purity and yield of 3-chloropropanoyl chloride, which is essential for the subsequent amidation step.
Coupling with N-ethyl-N-(tetrahydrothiophen-3-yl)amine
The second stage involves the reaction of 3-chloropropanoyl chloride with the amine moiety N-ethyl-N-(tetrahydrothiophen-3-yl)amine to form the desired amide. While direct literature on this exact coupling is limited, general amide bond formation principles apply:
Amine Preparation: N-ethyl-N-(tetrahydrothiophen-3-yl)amine can be synthesized or procured as a secondary amine containing a tetrahydrothiophene ring, which introduces sulfur heteroatoms contributing to the compound's properties.
Amidation Reaction: The acid chloride is typically reacted with the amine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) under cooling to control exothermicity. A base such as triethylamine or pyridine is added to neutralize the generated HCl.
Reaction Conditions: The reaction is conducted at low temperature (0–5 °C) initially, then allowed to warm to room temperature to complete conversion.
Purification: The crude product is purified by aqueous workup and chromatographic techniques to isolate pure 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide.
Summary of Preparation Steps
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Acrylic acid + HCl gas + thionyl chloride | ≤0.15 MPa HCl, 30–80 °C vacuum distillation | 3-chloropropanoyl chloride (90–92% yield) |
| 2 | 3-chloropropanoyl chloride + N-ethyl-N-(tetrahydrothiophen-3-yl)amine + base | 0–25 °C, inert solvent | 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide |
Research Findings and Notes
The preparation of 3-chloropropanoyl chloride is crucial as it determines the overall yield and purity of the final amide. Recent advances emphasize environmentally friendly catalysts and conditions to minimize toxic byproducts and improve atom economy.
The tetrahydrothiophene ring in the amine component provides unique sulfur-nitrogen interactions, which can influence the compound's chemical behavior and biological activity. This moiety requires careful handling during synthesis to maintain ring integrity.
No direct published synthetic protocols for the exact target amide were found in open literature; however, the synthesis follows classical organic chemistry amidation techniques, supported by data on related analogues and intermediates.
Purification and characterization typically involve NMR, mass spectrometry, and chromatographic methods to confirm structure and purity.
This detailed synthesis approach integrates established methods for acid chloride preparation with classical amide coupling chemistry to produce 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide efficiently and with high purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
